1-Sec-butyl-4-(4-nitrobenzoyl)piperazine
Description
1-Sec-butyl-4-(4-nitrobenzoyl)piperazine is a piperazine derivative characterized by a sec-butyl group at the 1-position and a 4-nitrobenzoyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties, receptor binding, and metabolic stability. The nitro group in the 4-nitrobenzoyl substituent introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, and biological interactions. This compound’s structural features position it as a candidate for applications in drug discovery, particularly in oncology and receptor-targeted therapies, as suggested by studies on analogous piperazine derivatives .
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H21N3O3/c1-3-12(2)16-8-10-17(11-9-16)15(19)13-4-6-14(7-5-13)18(20)21/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
TWXPRMXUQHHGJM-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Piperazine Core
The substituents on the piperazine ring critically determine molecular interactions and biological activity:
- Nitrobenzoyl vs. Sulfonyl Groups: Compared to 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (), the nitrobenzoyl group in the target compound introduces a ketone linkage instead of a sulfonyl group.
- Sec-butyl vs. Benzyl/Chlorobenzhydryl Groups: The sec-butyl substituent at the 1-position provides steric bulk, which may reduce metabolic dealkylation (a common liability in piperazines, as noted in ). In contrast, 1-(4-chlorobenzhydryl)piperazine derivatives () feature aromatic substituents that enhance π-π stacking but may increase susceptibility to oxidative metabolism .
- Positional Effects : Substitutents at the 4-position (e.g., nitrobenzoyl) are associated with improved receptor selectivity. For instance, dopamine D2 receptor ligands with 2-methoxy or 2-fluoroethoxy groups at the 4-position exhibited 60-fold selectivity over D3 receptors (). The nitrobenzoyl group’s para orientation may similarly optimize binding in target proteins .
Solubility and Physicochemical Properties
Piperazine derivatives with spacers between the core and substituents generally exhibit higher solubility. For example:
| Compound | Spacer | Solubility (μM) at pH 2.0 | pKa | Source |
|---|---|---|---|---|
| 8a (N-phenylpiperazinyl) | None | <20 | <3.8 | |
| 8b (N-benzylpiperazinyl) | None | 60–80 | ~5.0 | |
| 8ac (ethylene spacer) | Ethylene | >80 | 6–7 |
The target compound lacks a spacer, suggesting lower solubility akin to 8a. However, the sec-butyl group’s hydrophobicity may further reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Metabolic Stability
Piperazines are prone to oxidative metabolism at the N-atoms. However, bulky substituents like sec-butyl may hinder enzymatic access, as seen in CCR5 antagonists where alkyl groups improved oral bioavailability (). In contrast, fluoroquinolones with unsubstituted piperazines underwent rapid MnO2-mediated dealkylation (), suggesting the target compound’s sec-butyl group could mitigate this liability .
Conformational Dynamics
1-(4-Nitrobenzoyl)piperazine derivatives exhibit restricted chair conformations due to the nitro group’s steric and electronic effects ().
Data Tables
Table 1: Receptor Binding Affinity of Selected Piperazine Derivatives
Table 2: Cytotoxicity of Piperazine Derivatives ()
| Compound | HEPG2 IC50 (μM) | MCF7 IC50 (μM) | HCT-116 IC50 (μM) |
|---|---|---|---|
| 5a | 0.1 | 0.5 | 1.2 |
| 5b | 2.3 | 3.1 | 4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
